2,3,4,5,6-Pentachlorotoluene

Catalog No.
S583557
CAS No.
877-11-2
M.F
C7H3Cl5
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5,6-Pentachlorotoluene

CAS Number

877-11-2

Product Name

2,3,4,5,6-Pentachlorotoluene

IUPAC Name

1,2,3,4,5-pentachloro-6-methylbenzene

Molecular Formula

C7H3Cl5

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C7H3Cl5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3

InChI Key

AVSIMRGRHWKCAY-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Synonyms

2,3,4,5,6-Pentachloromethylbenzene, Benzopentachloride

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

2,3,4,5,6-Pentachlorotoluene is an aromatic compound with the molecular formula C7H3Cl5. It is characterized by a toluene backbone where five chlorine atoms are substituted at the 2, 3, 4, 5, and 6 positions on the benzene ring. This compound is known for its high stability and low volatility due to the presence of multiple chlorine atoms, which significantly alter its physical and chemical properties compared to non-chlorinated toluene derivatives. Its molecular weight is approximately 264.36 g/mol .

Typical of chlorinated aromatic compounds. These include:

  • Electrophilic Substitution: The chlorine substituents can direct further electrophilic substitution reactions on the aromatic ring.
  • Nucleophilic Substitution: In the presence of strong nucleophiles, such as potassium fluoride in sulfolane, it can react to replace chlorine atoms with other functional groups .
  • Reduction Reactions: It can be reduced to less chlorinated derivatives or even fully dechlorinated products under specific conditions.

The synthesis of 2,3,4,5,6-Pentachlorotoluene typically involves chlorination of toluene under controlled conditions. Common methods include:

  • Chlorination with Chlorine Gas: Toluene is reacted with chlorine gas in the presence of a catalyst such as aluminum chloride or copper dichloride. This process often requires elevated temperatures (around 300 °C) and may involve multiple steps to achieve full chlorination .
  • Use of Molybdenum (VI) Oxide: This catalyst can facilitate the chlorination process and improve yield by promoting selective substitution at the desired positions on the aromatic ring.

2,3,4,5,6-Pentachlorotoluene finds applications in various fields:

  • Industrial Solvent: Due to its stability and solvent properties.
  • Intermediate in Organic Synthesis: It serves as a precursor for other chlorinated compounds in chemical manufacturing.
  • Research Chemical: Utilized in laboratories for studying chlorinated aromatic compounds' behavior and reactions .

Interaction studies involving 2,3,4,5,6-Pentachlorotoluene often focus on its reactivity with other chemicals or biological systems. Notable areas include:

  • Reactivity with Nucleophiles: The compound's ability to undergo nucleophilic substitution has been studied extensively.
  • Environmental Impact Assessments: Investigations into its persistence and degradation pathways in various environments highlight its potential ecological risks .

Several compounds share structural similarities with 2,3,4,5,6-Pentachlorotoluene. Here are some notable examples:

Compound NameMolecular FormulaChlorine Substitution PatternUnique Features
1,2-DichlorobenzeneC6H4Cl2Two chlorinesLess chlorinated; more volatile
1,2,3-TrichlorobenzeneC6H3Cl3Three chlorinesIntermediate stability; used as a solvent
1,2,4-TrichlorobenzeneC6H3Cl3Three chlorinesDifferent substitution pattern; used in pesticide
HexachlorobenzeneC6Cl6Six chlorinesHighly toxic; used as a pesticide and industrial chemical

The uniqueness of 2,3,4,5,6-Pentachlorotoluene lies in its specific pattern of chlorine substitution which affects its chemical reactivity and biological activity compared to these similar compounds. Its high degree of chlorination contributes to both its stability and potential toxicity.

XLogP3

5.4

Other CAS

69911-61-1
877-11-2

Wikipedia

Pentachlorotoluene

Dates

Last modified: 08-15-2023

Explore Compound Types